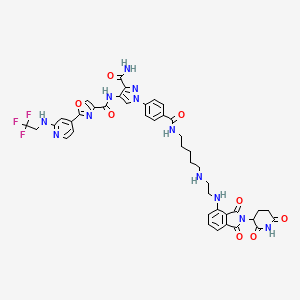

PROTAC IRAK4 degrader-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H41F3N12O8 |

|---|---|

Molecular Weight |

898.8 g/mol |

IUPAC Name |

N-[3-carbamoyl-1-[4-[5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]pentylcarbamoyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)-4-pyridinyl]-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C42H41F3N12O8/c43-42(44,45)22-51-31-19-24(13-16-49-31)39-53-29(21-65-39)37(61)52-28-20-56(55-34(28)35(46)59)25-9-7-23(8-10-25)36(60)50-15-3-1-2-14-47-17-18-48-27-6-4-5-26-33(27)41(64)57(40(26)63)30-11-12-32(58)54-38(30)62/h4-10,13,16,19-21,30,47-48H,1-3,11-12,14-15,17-18,22H2,(H2,46,59)(H,49,51)(H,50,60)(H,52,61)(H,54,58,62) |

InChI Key |

AFCBPOSVCVAUDT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNCCCCCNC(=O)C4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The IRAK4 Signaling Pathway: A Core Nexus in Autoimmune Disease and a Prime Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical signaling node in the innate immune system, playing a pivotal role in the downstream signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of this pathway is a key driver in the pathogenesis of a multitude of autoimmune and inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the IRAK4 signaling pathway, its implication in autoimmune disorders, and its validation as a highly promising therapeutic target. We will delve into the molecular mechanisms of IRAK4 activation, its downstream effectors, and the preclinical and clinical evidence supporting the development of IRAK4 inhibitors. This document will also present detailed experimental protocols for key assays used to interrogate the IRAK4 pathway and summarize critical quantitative data to aid in the evaluation of therapeutic candidates.

The IRAK4 Signaling Pathway: A Master Regulator of Innate Immunity

The innate immune system relies on the rapid detection of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including the TLR and IL-1R families.[5] IRAK4 is a serine/threonine kinase that functions as an essential upstream kinase in the MyD88-dependent signaling pathway, which is utilized by most TLRs (except TLR3) and all IL-1R family members.[5][6]

Mechanism of IRAK4 Activation and Myddosome Formation

Upon ligand binding, TLRs and IL-1Rs undergo a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[5][6] MyD88, through its death domain, then recruits IRAK4, initiating the formation of a higher-order signaling complex known as the Myddosome.[7][8] Within the Myddosome, IRAK4 molecules are brought into close proximity, facilitating their trans-autophosphorylation and subsequent activation.[9] Activated IRAK4 then phosphorylates other members of the IRAK family, primarily IRAK1 and IRAK2.[5][10]

dot

Figure 1: The MyD88-dependent IRAK4 signaling pathway.

Downstream Signaling Cascades

Phosphorylated IRAK1/2 dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[5] This interaction leads to the activation of TRAF6, which in turn activates downstream kinases such as TGF-β-activated kinase 1 (TAK1).[5] TAK1 is a central kinase that activates two major downstream pathways:

-

The NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB), leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][11]

-

The MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) cascades, including the JNK and p38 pathways, leading to the activation of the transcription factor AP-1, which further contributes to the inflammatory response.[5]

The Role of IRAK4 in Autoimmune Diseases

The aberrant activation of the IRAK4 signaling pathway is a common feature in numerous autoimmune diseases, where it drives chronic inflammation and tissue damage.[3][12]

-

Rheumatoid Arthritis (RA): In RA, TLRs in the synovium are activated by endogenous ligands, leading to IRAK4-mediated production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are central to the pathogenesis of the disease.[13][14]

-

Systemic Lupus Erythematosus (SLE): In SLE, TLR7 and TLR9 recognize self-nucleic acids, triggering IRAK4-dependent signaling that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, contributing to the systemic inflammation and autoantibody production characteristic of the disease.[15][16]

-

Other Autoimmune Diseases: Dysregulated IRAK4 signaling has also been implicated in other autoimmune conditions such as inflammatory bowel disease and psoriasis.[17]

IRAK4 as a Therapeutic Target

The central role of IRAK4 in mediating inflammatory responses makes it an attractive therapeutic target for autoimmune diseases.[1][3] Inhibiting IRAK4 is expected to block the production of a broad range of inflammatory mediators, potentially offering greater therapeutic benefit than targeting individual downstream cytokines.[5]

IRAK4 Inhibitors in Development

Several small molecule inhibitors of IRAK4 have been developed and are in various stages of preclinical and clinical investigation.[2][3] These inhibitors are designed to be highly selective for IRAK4 to minimize off-target effects.[18]

| Inhibitor | Development Stage | Indication(s) | Reference |

| Zimlovisertib (PF-06650833) | Phase 2 | Rheumatoid Arthritis, Hidradenitis Suppurativa | [3][4][15] |

| Edecesertib (BAY 1834845) | Phase 2 | Atopic Dermatitis, Hidradenitis Suppurativa | [19] |

| CA-4948 | Phase 1/2 | Hematologic Malignancies | [14] |

| ND-2158 / ND-2110 | Preclinical | Autoimmune Disorders, Lymphoma | [18] |

Table 1: Selected IRAK4 Inhibitors in Development.

Quantitative Effects of IRAK4 Inhibition

Preclinical and clinical studies have demonstrated the potential of IRAK4 inhibitors to modulate inflammatory responses. For instance, PF-06650833 has been shown to reduce the expression of interferon gene signatures in healthy volunteers and decrease circulating autoantibody levels in murine lupus models.[15] In a phase 1 trial, PF-06650833 led to a sustained reduction in high-sensitivity C-reactive protein (hsCRP), a key biomarker of inflammation.[4]

Key Experimental Protocols for Interrogating the IRAK4 Pathway

dot

Figure 2: A typical experimental workflow for validating an IRAK4 inhibitor.

IRAK4 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IRAK4.

Principle: A recombinant IRAK4 enzyme is incubated with a substrate (e.g., myelin basic protein or a specific peptide) and ATP. The amount of phosphorylated substrate or ADP produced is then quantified.

Methodology:

-

Reaction Setup: In a 96-well plate, add recombinant IRAK4, a kinase buffer containing MgCl2 and DTT, the substrate, and the test inhibitor at various concentrations.[1][4]

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[2][6]

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods:

-

Radiometric Assay: Use of [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.[4]

-

Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.[1][6]

-

Fluorescence-based Assay (e.g., TR-FRET): Uses an antibody that recognizes the phosphorylated substrate.[2]

-

-

Data Analysis: Calculate the IC50 value of the inhibitor.

Western Blot for Phosphorylated IRAK4

This technique is used to assess the activation state of IRAK4 in cells.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the phosphorylated form of IRAK4 (e.g., at Thr345/Ser346).[13][14][20]

Methodology:

-

Cell Treatment: Treat cells (e.g., PBMCs, macrophages) with a TLR/IL-1R ligand (e.g., LPS, IL-1β) in the presence or absence of an IRAK4 inhibitor.[9]

-

Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody against phospho-IRAK4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[13][20]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total IRAK4).

Co-Immunoprecipitation (Co-IP) for Myddosome Component Interaction

Co-IP is used to study the protein-protein interactions within the Myddosome complex.[12][16]

Principle: An antibody against one component of the Myddosome (e.g., IRAK4) is used to pull down the entire complex from a cell lysate. The presence of other components (e.g., MyD88, IRAK1) in the immunoprecipitate is then detected by western blotting.[11]

Methodology:

-

Cell Treatment and Lysis: Treat cells as described for the western blot protocol and lyse them in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the protein of interest (e.g., anti-IRAK4) overnight at 4°C.

-

Complex Capture: Add protein A/G-conjugated beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the suspected interacting partners (e.g., anti-MyD88, anti-IRAK1).[9][11]

Flow Cytometry for Immune Cell Activation Markers

Flow cytometry is used to analyze the activation state of different immune cell populations.[8][18][21]

Principle: Cells are stained with fluorescently labeled antibodies against specific cell surface or intracellular markers of activation (e.g., CD69, CD86, intracellular cytokines). The fluorescence of individual cells is then measured as they pass through a laser beam.[22]

Methodology:

-

Cell Stimulation: Stimulate immune cells (e.g., PBMCs) with a relevant stimulus (e.g., TLR ligand) in the presence or absence of an IRAK4 inhibitor. For intracellular cytokine staining, a protein transport inhibitor (e.g., Brefeldin A) is added for the last few hours of culture.[17]

-

Surface Staining: Stain the cells with antibodies against surface markers to identify different cell populations (e.g., CD4 for T helper cells, CD14 for monocytes).

-

Fixation and Permeabilization (for intracellular staining): Fix the cells and permeabilize the cell membrane to allow antibodies to access intracellular targets.

-

Intracellular Staining: Stain the cells with antibodies against intracellular activation markers or cytokines (e.g., anti-TNF-α, anti-IL-6).

-

Data Acquisition: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Gate on specific cell populations and quantify the percentage of cells expressing activation markers or producing cytokines.

Chromatin Immunoprecipitation (ChIP) for NF-κB Target Gene Binding

ChIP is used to determine if a transcription factor, such as NF-κB, is bound to the promoter region of its target genes.[3][7][15][19]

Principle: Protein-DNA complexes in living cells are cross-linked. The chromatin is then sheared, and an antibody against the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR to quantify the enrichment of specific promoter regions.

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against an NF-κB subunit (e.g., p65).

-

Complex Capture: Capture the antibody-chromatin complexes with protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known NF-κB target genes (e.g., TNF-α, IL-6).

Conclusion

The IRAK4 signaling pathway represents a critical control point in the innate immune response, and its dysregulation is a central driver of the pathology of numerous autoimmune diseases. The development of potent and selective IRAK4 inhibitors holds significant promise for the treatment of these debilitating conditions. A thorough understanding of the IRAK4 pathway and the application of the detailed experimental protocols outlined in this guide are essential for the continued advancement of novel therapeutics targeting this key inflammatory nexus.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. Chromatin immunoprecipitation analysis of NFκB transcriptional regulation by nuclear IκBα in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. promega.com [promega.com]

- 7. Two-step cross-linking method for identification of NF-kappaB gene network by chromatin immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cerbaresearch.com [cerbaresearch.com]

- 9. biorxiv.org [biorxiv.org]

- 10. portlandpress.com [portlandpress.com]

- 11. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 13. Phospho-IRAK4 (Thr345/Ser346) (F7B4D) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 14. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 18. Flow cytometry markers guide | Abcam [abcam.com]

- 19. Assessing Sites of NF-κB DNA Binding Using Chromatin Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 20. ABclonal [eu.abclonal.com]

- 21. bitesizebio.com [bitesizebio.com]

- 22. medrxiv.org [medrxiv.org]

The Kinase-Independent Scaffolding Function of IRAK4: A linchpin in Inflammatory Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator of innate immune signaling, traditionally recognized for its serine/threonine kinase activity. However, a growing body of evidence has illuminated a distinct, yet equally vital, kinase-independent scaffolding function for IRAK4 in the inflammatory response. This technical guide provides a comprehensive overview of the core principles of IRAK4's scaffolding role, its impact on downstream signaling pathways, and the experimental methodologies used to investigate these non-catalytic functions. We delve into the molecular mechanisms by which IRAK4 orchestrates the assembly of the Myddosome complex, integrates signals from Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), and facilitates the activation of key inflammatory mediators. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target the multifaceted nature of IRAK4 in inflammatory and autoimmune diseases.

Introduction: The Dual Roles of IRAK4 in Inflammation

The innate immune system relies on the rapid detection of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) family.[1] Upon ligand binding, these receptors initiate a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines.[2] At the heart of this signaling nexus lies IRAK4, a protein with a dual functionality that is central to the propagation of the inflammatory signal.[3][4]

For many years, the kinase activity of IRAK4 was considered its primary and indispensable function.[5] However, seminal studies utilizing kinase-dead knock-in mouse models and selective kinase inhibitors have revealed a non-catalytic, scaffolding role for IRAK4 that is essential for the assembly and stability of the Myddosome, a key signaling platform.[3][6][7] This guide will dissect the kinase-independent scaffolding function of IRAK4, highlighting its critical contributions to inflammatory signaling.

The Scaffolding Function of IRAK4 in Myddosome Assembly

The Myddosome is a multiprotein signaling complex that forms downstream of TLR and IL-1R activation.[8] Its assembly is a critical step in the activation of downstream signaling pathways, including the NF-κB and MAPK pathways.[3] IRAK4's scaffolding function is indispensable for the formation of a stable and functional Myddosome.[3][6]

The process is initiated by the recruitment of the adaptor protein MyD88 to the activated receptor.[1] MyD88, through its death domain (DD), then recruits IRAK4, also via a DD-DD interaction.[1] This initial interaction is a cornerstone of the Myddosome assembly. Subsequently, other IRAK family members, such as IRAK1 and IRAK2, are recruited to the complex, a process also facilitated by the IRAK4 scaffold.[1] It is this orchestrated assembly, mediated by the scaffolding function of IRAK4, that creates a platform for the subsequent activation of downstream signaling molecules.[3][6]

Kinase-Independent Activation of NF-κB and MAPK Pathways

A pivotal finding in the study of IRAK4 is that its kinase activity is not required for the activation of the canonical NF-κB and MAPK signaling pathways.[3][6] Studies in both mouse and human cells have demonstrated that in the presence of a kinase-dead IRAK4 mutant, the phosphorylation and degradation of IκBα, as well as the phosphorylation of MAPKs like p38 and JNK, still occur, albeit with potentially delayed kinetics in some contexts.[6] This indicates that the structural role of IRAK4 in bringing together the necessary components of the signaling complex is sufficient to initiate these pathways.

The IRAK4 scaffold facilitates the recruitment and activation of TRAF6, an E3 ubiquitin ligase that is crucial for downstream signaling. TRAF6, once activated, catalyzes the K63-linked polyubiquitination of itself and other substrates, leading to the activation of the TAK1 kinase complex, which in turn activates the IKK complex (for NF-κB) and MAPK kinases. The scaffolding function of IRAK4 is therefore upstream and essential for this critical ubiquitination-dependent signaling cascade.

Kinase-Dependent Regulation of Inflammatory Cytokine Production

While the scaffolding function of IRAK4 is sufficient for NF-κB and MAPK activation, its kinase activity is essential for the robust production of a wide range of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12.[3][6] In cells expressing kinase-dead IRAK4, the induction of these cytokine genes is severely impaired upon TLR or IL-1R stimulation.[3][6] This highlights a critical bifurcation in IRAK4 signaling: the scaffold is responsible for initiating the core signaling pathways, while the kinase activity is required for the full-blown inflammatory gene expression program. The precise molecular mechanisms by which IRAK4 kinase activity regulates cytokine production are still under investigation but are thought to involve the phosphorylation of downstream substrates that are specifically required for transcriptional activation of cytokine genes.

Integration of MyD88 and TRIF Signaling by the IRAK4 Scaffold

In the context of TLR4 signaling, which is activated by lipopolysaccharide (LPS), two distinct downstream adaptor pathways are engaged: the MyD88-dependent pathway and the TRIF-dependent pathway.[6] The MyD88-dependent pathway is responsible for the early activation of NF-κB and the production of most pro-inflammatory cytokines.[6] The TRIF-dependent pathway mediates the late-phase activation of NF-κB and the induction of type I interferons.[6]

Intriguingly, the scaffolding function of IRAK4 has been shown to be essential for integrating signals from both the MyD88 and TRIF pathways to activate TRAF6.[6] This suggests a broader role for the IRAK4 scaffold beyond the confines of the Myddosome, positioning it as a central hub that coordinates distinct TLR4 signaling branches.[6]

Role of IRAK4 Scaffolding in NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a cytosolic multiprotein complex that plays a crucial role in the host defense against pathogens and in sterile inflammation. Its activation leads to the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. The activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (Signal 1) and an activation signal (Signal 2).

The priming signal, often provided by TLR activation, leads to the transcriptional upregulation of NLRP3 and pro-IL-1β. Both IRAK1 and IRAK4 have been implicated in the rapid, transcription-independent priming of the NLRP3 inflammasome. While the precise role of the IRAK4 scaffold in this process is still being elucidated, it is plausible that its function in assembling signaling complexes downstream of TLRs is also critical for licensing the NLRP3 inflammasome for activation.

Data Presentation

Table 1: Effect of IRAK4 Kinase Activity on TLR-Mediated Cytokine Production in Murine Macrophages

| Cytokine | TLR Ligand | Wild-Type (WT) | IRAK4 Kinase-Dead (KD) | IRAK4 Knockout (-/-) | Reference |

| TNF-α | LPS (TLR4) | +++ | + | - | [6] |

| R848 (TLR7) | +++ | - | - | [6] | |

| IL-12 | LPS (TLR4) | +++ | + | - | [6] |

| R848 (TLR7) | +++ | - | - | [6] | |

| IL-6 | IL-1β (IL-1R) | +++ | - | - | [3] |

Data is a qualitative summary based on published findings. "+" indicates the level of cytokine production, with "+++" being robust, "+" being partial/reduced, and "-" being absent or severely impaired.

Table 2: Impact of IRAK4 Status on Downstream Signaling Pathways

| Signaling Pathway | Stimulus | Wild-Type (WT) | IRAK4 Kinase-Dead (KD) | IRAK4 Knockout (-/-) | Reference |

| NF-κB Activation (IκBα degradation) | LPS (TLR4) | Normal | Normal/Slightly Delayed | Impaired | [6] |

| R848 (TLR7) | Normal | Impaired | Impaired | [6] | |

| MAPK Activation (p38, JNK) | IL-1β (IL-1R) | Normal | Impaired | Impaired | [3] |

| LPS (TLR4) | Normal | Affected | Impaired | [3] | |

| TRAF6 Ubiquitination | LPS (TLR4) | Normal | Partially Impaired | Severely Impaired | [6] |

| R848 (TLR7) | Normal | Impaired | Severely Impaired | [6] |

This table provides a generalized summary of the impact of IRAK4 status on key signaling events.

Mandatory Visualizations

Signaling Pathways

Caption: IRAK4 Signaling Pathway Highlighting the Dual Roles of its Scaffolding and Kinase Functions.

Experimental Workflow

Caption: Experimental Workflow for Dissecting IRAK4 Scaffolding vs. Kinase Function.

Experimental Protocols

Disclaimer: The following protocols are generalized based on methodologies reported in the cited literature. For precise experimental details, including reagent concentrations and incubation times, it is imperative to consult the supplementary materials of the primary research articles.

Generation of IRAK4 Kinase-Dead (KD) Knock-in Mice

The generation of IRAK4 kinase-dead (KD) knock-in mice is a cornerstone for studying the scaffolding function of IRAK4 in vivo.[3] This is typically achieved through homologous recombination in embryonic stem (ES) cells.

Methodology:

-

Targeting Vector Construction: A targeting vector is designed to introduce a point mutation in the ATP-binding pocket of the IRAK4 kinase domain (e.g., K213A/K214A in mice).[3] The vector also contains a selection marker (e.g., neomycin resistance gene) flanked by loxP sites.

-

ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. Positive selection (with G418) and negative selection (with ganciclovir) are used to enrich for cells that have undergone homologous recombination.

-

Screening of ES Cell Clones: Southern blotting or PCR is used to identify correctly targeted ES cell clones.

-

Blastocyst Injection: Targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.

-

Generation of Chimeric and Germline Transmitting Mice: Chimeric offspring are identified by coat color and bred to establish germline transmission of the mutated IRAK4 allele.

-

Removal of Selection Marker: Mice carrying the targeted allele are crossed with Cre-deleter mice to remove the selection marker.

-

Genotyping: PCR analysis of genomic DNA is used to confirm the presence of the kinase-dead mutation and the removal of the selection cassette.

Co-Immunoprecipitation (Co-IP) to Assess Myddosome Formation

Co-IP is a fundamental technique to study protein-protein interactions within the Myddosome complex.

Methodology:

-

Cell Culture and Stimulation: Macrophages or other relevant cell types (e.g., HEK293T cells overexpressing TLRs) are cultured and stimulated with the appropriate TLR or IL-1R ligand for various time points.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40, protease inhibitors, and phosphatase inhibitors).

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. The supernatant is then incubated with an antibody against a component of the Myddosome (e.g., anti-MyD88 or anti-IRAK4) overnight at 4°C.

-

Immune Complex Capture: Protein A/G-agarose beads are added to the lysate-antibody mixture to capture the immune complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blot Analysis: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE and analyzed by Western blotting using antibodies against other potential components of the Myddosome (e.g., IRAK1, IRAK2).

Assessment of NF-κB and MAPK Activation by Western Blotting

Western blotting is used to quantify the activation of key downstream signaling pathways.

Methodology:

-

Cell Treatment and Lysis: Cells are treated as described for Co-IP. After stimulation, cells are lysed in a denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against phosphorylated forms of key signaling proteins (e.g., anti-phospho-IκBα, anti-phospho-p38, anti-phospho-JNK). Antibodies against the total forms of these proteins are used as loading controls.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Measurement of Cytokine Production

The production of inflammatory cytokines can be measured at both the mRNA and protein levels.

Methodology:

-

RNA Isolation and RT-qPCR:

-

Cells are stimulated as described above.

-

Total RNA is isolated using a commercial kit (e.g., RNeasy Kit).

-

RNA is reverse-transcribed into cDNA.

-

Quantitative PCR (qPCR) is performed using gene-specific primers for the cytokines of interest (e.g., TNF-α, IL-6, IL-12) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Cell culture supernatants are collected after stimulation.

-

The concentration of secreted cytokines is measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Conclusion and Future Directions

The elucidation of IRAK4's kinase-independent scaffolding function has fundamentally changed our understanding of innate immune signaling. It is now clear that IRAK4 acts as a master organizer, orchestrating the assembly of the Myddosome and integrating multiple signaling inputs to mount an effective inflammatory response. This dual functionality presents both challenges and opportunities for therapeutic intervention.

While kinase inhibitors have shown promise, targeting the scaffolding function of IRAK4, either alone or in combination with kinase inhibition, may offer a more complete and effective strategy for treating a wide range of inflammatory and autoimmune diseases. The development of small molecules or biologics that specifically disrupt the protein-protein interactions mediated by the IRAK4 scaffold is an exciting and actively pursued area of drug discovery.

Future research will undoubtedly focus on further dissecting the intricate molecular details of IRAK4's scaffolding interactions, identifying novel binding partners, and understanding how this non-catalytic function is regulated. A deeper understanding of the structural basis for IRAK4's scaffolding activity will be crucial for the rational design of next-generation immunomodulatory therapies. The continued development of sophisticated experimental models and techniques will be instrumental in unraveling the full complexity of IRAK4's role in health and disease.

References

- 1. Solving the IRAK-4 enigma: application of kinase-dead knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IRAK-4: A novel member of the IRAK family with the properties of an IRAK-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | The IRAK-M death domain: a tale of three surfaces [frontiersin.org]

- 7. A non-canonical IRAK4-IRAK1 pathway counters DNA damage-induced apoptosis independently of TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

The Advent of Targeted Protein Degradation: A Technical Guide to Cereblon-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition to targeted protein degradation. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own machinery to eliminate disease-causing proteins. This in-depth technical guide focuses on the discovery and development of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a workhorse in the field of targeted protein degradation. We will delve into the core mechanisms, provide detailed experimental protocols, and present a quantitative analysis of key Cereblon-based PROTACs.

The Cereblon E3 Ligase Complex: A Key Player in Protein Homeostasis

Cereblon is the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2] The CRL4-CRBN complex, composed of Cereblon, DNA damage-binding protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins 1 (ROC1), plays a crucial role in protein ubiquitination and subsequent proteasomal degradation.[2][3] The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide bind to Cereblon and modulate its substrate specificity was a pivotal moment in the field.[4][5] These small molecules act as "molecular glues," inducing the degradation of neosubstrates not typically targeted by the native CRL4-CRBN complex.[6] This groundbreaking discovery paved the way for the rational design of Cereblon-based PROTACs.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting the two.[7][8] The primary function of a PROTAC is to induce the formation of a ternary complex between the POI and the E3 ligase.[7][9] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[10][11] A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.[7]

Below is a diagram illustrating the general mechanism of action for a Cereblon-based PROTAC.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. biopharma.co.uk [biopharma.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 7. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. lifesensors.com [lifesensors.com]

- 10. researchgate.net [researchgate.net]

- 11. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

PROTAC IRAK4 Degrader-6: A Technical Guide to Structure, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PROTAC IRAK4 degrader-6, a targeted protein degrader with significant therapeutic potential. This document details its structure, synthesis, and the experimental protocols for its evaluation, offering a comprehensive resource for researchers in the field of targeted protein degradation and drug discovery.

Introduction to IRAK4 and Targeted Degradation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is essential for the assembly of the Myddosome complex and subsequent downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[1][2] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of specific target proteins.[3] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] This approach not only inhibits the target protein's function but eliminates the protein itself, potentially offering a more profound and durable therapeutic effect compared to traditional inhibitors.[4]

This compound is a specific PROTAC designed to target IRAK4 for degradation. It is identified as compound I-172 in patent US20190192668A1 and utilizes a Cereblon-based E3 ligase ligand.[5]

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Structure and Synthesis of this compound

This compound (Compound I-172) is a heterobifunctional molecule composed of three key components: an IRAK4 binding moiety, a linker, and a Cereblon (CRBN) E3 ligase ligand.

Chemical Structure

The exact chemical structure of this compound is detailed within patent US20190192668A1. A representative structure of a Cereblon-based IRAK4 PROTAC is shown below for illustrative purposes.

(Note: The following is a general representation and the precise structure of compound I-172 should be referenced from the patent.)

Figure 1: Representative Structure of a Cereblon-based IRAK4 PROTAC (A chemical structure diagram would be presented here in a full whitepaper)

Synthesis Workflow

The synthesis of PROTACs like IRAK4 degrader-6 typically follows a modular approach, allowing for the systematic variation of the three components to optimize degradation activity. A general synthetic workflow is outlined below.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Biological Activity of IRAK4-Targeting PROTACs: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for a compound explicitly named "PROTAC IRAK4 degrader-6". Therefore, this guide will utilize a well-characterized IRAK4 degrader, referred to as Compound 9 in the publication by Nunes et al. in ACS Medicinal Chemistry Letters, as a representative example to provide an in-depth technical overview of the biological activity of IRAK4-targeting PROTACs.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological activity of a representative IRAK4-targeting Proteolysis Targeting Chimera (PROTAC). The document details the core principles of IRAK4-targeted degradation, quantitative biological data, and the experimental protocols used to assess the activity of these compounds.

Introduction: Targeting IRAK4 with PROTAC Technology

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways. It acts as a central node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1]. Dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers[1].

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of a target protein rather than simply inhibiting its activity. A PROTAC consists of a ligand that binds to the target protein (in this case, IRAK4), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This approach not only ablates the enzymatic activity of the target but also its non-catalytic scaffolding functions.

Mechanism of Action of an IRAK4 PROTAC

The mechanism of action for an IRAK4-targeting PROTAC involves several key steps, leading to the selective degradation of the IRAK4 protein.

References

IRAK4: A Pivotal Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in inflammatory signaling pathways that are frequently co-opted by cancer cells to promote their survival, proliferation, and resistance to therapy. As a serine/threonine kinase, IRAK4 is a central mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), culminating in the activation of the NF-κB and MAPK signaling pathways.[1][2][3][4] Dysregulation of the IRAK4 pathway, often driven by mutations in the upstream adaptor protein MYD88, is a hallmark of various hematologic malignancies, including diffuse large B-cell lymphoma (DLBCL) and myelodysplastic syndromes (MDS), as well as certain solid tumors.[5][6][7][8] This has positioned IRAK4 as a compelling target for therapeutic intervention. This guide provides a comprehensive overview of IRAK4's role in cancer, preclinical and clinical data on IRAK4 inhibitors, detailed experimental protocols for its study, and visualizations of its signaling network and therapeutic targeting.

IRAK4 Signaling in Cancer

The canonical IRAK4 signaling cascade is initiated by the binding of ligands to TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MYD88.[9] This triggers the assembly of the "Myddosome," a helical signaling complex comprising MYD88, IRAK4, and IRAK2.[9][10][11] Within this complex, IRAK4 becomes activated and subsequently phosphorylates IRAK1, initiating a downstream cascade that leads to the activation of transcription factors such as NF-κB, which in turn regulate the expression of genes involved in inflammation, cell survival, and proliferation.[1][5][12]

In several cancers, particularly in activated B-cell (ABC) subtype of DLBCL, a recurrent somatic mutation in MYD88 (L265P) leads to constitutive, ligand-independent activation of the Myddosome and downstream IRAK4 signaling.[5][6][7][13] This chronic activation of NF-κB is a key driver of lymphomagenesis.[5][12] In myeloid malignancies like MDS and acute myeloid leukemia (AML), spliceosome mutations can lead to the expression of a hypermorphic isoform of IRAK4 (IRAK4-L), which also promotes oncogenic signaling.[1][10] In solid tumors such as colorectal cancer, chemotherapy can induce TLR9 expression, leading to IRAK4 activation and chemoresistance.[14][15]

Therapeutic Targeting of IRAK4

The dependence of various cancers on IRAK4 signaling makes it an attractive therapeutic target. Small molecule inhibitors of IRAK4 have been developed and are currently under investigation in clinical trials.[3][10] One such inhibitor is emavusertib (CA-4948), an orally bioavailable small molecule that has demonstrated potent and selective inhibition of IRAK4.[6][10][15][16]

Preclinical Data on IRAK4 Inhibitors

Preclinical studies have demonstrated the anti-tumor activity of IRAK4 inhibitors in a variety of cancer models.

Table 1: In Vitro Activity of Emavusertib (CA-4948)

| Cell Line | Cancer Type | MYD88 Mutation | IC50 (µM) | Reference |

| Karpas1718 | Marginal Zone Lymphoma | L265P | 3.72 | [16] |

| OCI-Ly3 | Diffuse Large B-Cell Lymphoma | L265P | Not specified, but sensitive | [15] |

| OCI-Ly10 | Diffuse Large B-Cell Lymphoma | L265P | Not specified, but sensitive | [17] |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 0.150 | [18] |

| THP-1 | Acute Monocytic Leukemia | Wild-type | <0.250 (for cytokine release) | [6][10] |

Table 2: In Vivo Efficacy of Emavusertib (CA-4948) in Xenograft Models

| Cancer Type | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| Diffuse Large B-Cell Lymphoma | OCI-Ly3 | 100 mg/kg, QD, p.o. | >90% | [15] |

| Diffuse Large B-Cell Lymphoma | OCI-Ly3 | 200 mg/kg, QD, p.o. | Partial tumor regression | [15] |

| Diffuse Large B-Cell Lymphoma | OCI-Ly10 | Not specified | Dose-dependent efficacy | [17] |

| Diffuse Large B-Cell Lymphoma | Patient-Derived Xenograft (ABC-DLBCL, MYD88/CD79B mutant) | 75 mg/kg, BID, p.o. | Efficacious | [17][19] |

| Acute Myeloid Leukemia | Not specified | 25-150 mg/kg, QD, p.o. | Dose-dependent TGI | [10] |

Experimental Protocols

IRAK4 Kinase Assay

This protocol is designed to measure the kinase activity of IRAK4 and to screen for potential inhibitors.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

Substrate peptide (e.g., Myelin Basic Protein)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a reaction cocktail containing kinase assay buffer, substrate peptide, and ATP.

-

Add the test compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the recombinant IRAK4 enzyme to initiate the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition of IRAK4 activity for each test compound concentration and determine the IC50 value.

Cell Viability Assay (Crystal Violet Staining)

This assay is used to assess the effect of IRAK4 inhibitors on the proliferation and survival of adherent cancer cells.[4][12][13][20][21]

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

IRAK4 inhibitor

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 100% methanol)

-

0.1% (w/v) Crystal Violet staining solution

-

Solubilization solution (e.g., 10% acetic acid)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the IRAK4 inhibitor for a specified duration (e.g., 72 hours).

-

Aspirate the medium and gently wash the cells with PBS.

-

Fix the cells by adding methanol and incubating for 10 minutes at room temperature.[12]

-

Remove the methanol and add the crystal violet solution to each well, incubating for 10-20 minutes at room temperature.[12][21]

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the bound dye by adding the solubilization solution to each well and incubating on a shaker.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blotting for Phospho-IRAK1

This protocol is used to determine the effect of IRAK4 inhibitors on the phosphorylation of its direct substrate, IRAK1, in cancer cells.

Materials:

-

Cancer cell line

-

IRAK4 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-IRAK1, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the IRAK4 inhibitor for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total IRAK1 and a loading control (e.g., β-actin) to normalize the results.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an IRAK4 inhibitor in a mouse xenograft model.[7][8][17][19][22]

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cell line (e.g., OCI-Ly10)

-

Matrigel (optional)

-

IRAK4 inhibitor formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells in PBS, with or without Matrigel) into the flank of the mice.[8]

-

Allow the tumors to establish and reach a palpable size (e.g., ~100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the IRAK4 inhibitor or vehicle control to the respective groups daily via oral gavage.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion and Future Directions

IRAK4 represents a highly promising therapeutic target in oncology, with a strong biological rationale for its inhibition in a variety of cancers, particularly those with MYD88 mutations or spliceosome alterations.[1][5][10] Preclinical data for IRAK4 inhibitors like emavusertib are encouraging, demonstrating both in vitro and in vivo anti-tumor activity.[6][10][15][16][17][19] Ongoing clinical trials will be crucial in determining the safety and efficacy of IRAK4-targeted therapies in patients.[3][10] Future research should focus on identifying biomarkers to predict response to IRAK4 inhibition, exploring combination therapies to overcome resistance, and expanding the application of IRAK4 inhibitors to a broader range of solid tumors. The detailed methodologies provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of IRAK4-targeted cancer therapy.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Crystal violet staining protocol | Abcam [abcam.com]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Advanced Western Blotting Solutions for Cancer Research :: ProteinSimple [proteinsimple.jp]

- 12. tpp.ch [tpp.ch]

- 13. Cell Enumeration by Crystal Violet Staining · Xin Chen Lab · UCSF [pharm.ucsf.edu]

- 14. kumc.edu [kumc.edu]

- 15. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors [mdpi.com]

- 17. curis.com [curis.com]

- 18. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. curis.com [curis.com]

- 20. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

Principles of Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, opening up avenues to address targets previously considered "undruggable". This guide provides an in-depth overview of the core principles of TPD, focusing on the two major classes of degrader molecules: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into the underlying biology of the Ubiquitin-Proteasome System (UPS), detail the mechanism of action of these degraders, present key quantitative data, and provide comprehensive experimental protocols for their evaluation.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated and essential cellular process responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis.[1] The system operates through a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin, a small 76-amino acid regulatory protein, in an ATP-dependent manner.[2][3]

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[2][3]

-

E3 Ubiquitin Ligase: The substrate recognition component of the system. It binds to both the E2-ubiquitin complex and the target protein, facilitating the transfer of ubiquitin to a lysine residue on the target.[2][3] There are over 600 E3 ligases in humans, providing a vast landscape for targeted degradation.[4][5][6]

The sequential addition of ubiquitin molecules forms a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome.[7] The proteasome is a large, multi-subunit protease complex that unfolds, deubiquitinates, and proteolytically degrades the tagged protein into small peptides.[7][8][9]

Mechanisms of Targeted Protein Degradation

TPD co-opts the UPS to selectively degrade a protein of interest (POI). This is primarily achieved through two classes of small molecules: PROTACs and molecular glues.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[10][11][12] By simultaneously binding to both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex.[13][14] This proximity-induced event facilitates the ubiquitination of the POI by the recruited E3 ligase, marking it for degradation by the proteasome.[15] A key feature of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, allowing for sustained degradation at sub-stoichiometric concentrations.[10][16]

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally interact.[17][18][19] Unlike the modular design of PROTACs, molecular glues typically bind to the E3 ligase, creating a new surface that is then recognized by the "neosubstrate" (the target protein).[19][20] This induced proximity leads to the ubiquitination and subsequent degradation of the neosubstrate.[20] The discovery of molecular glues has often been serendipitous, but their smaller size and more drug-like properties compared to PROTACs make them an attractive therapeutic modality.[19]

Quantitative Data in Targeted Protein Degradation

The efficacy of a degrader is characterized by several key quantitative parameters. These metrics are crucial for comparing the potency and efficiency of different compounds.

Key Parameters:

-

DC50: The concentration of a degrader at which 50% of the target protein is degraded. It is a measure of the degrader's potency.[21]

-

Dmax: The maximum percentage of protein degradation achievable with a given degrader. It reflects the efficacy of the degrader.[21]

-

Kd: The dissociation constant, which measures the binding affinity between two molecules (e.g., PROTAC and target protein, PROTAC and E3 ligase, or within the ternary complex).

-

Alpha (α): The cooperativity factor, which describes how the binding of one protein to the PROTAC affects the binding of the second protein. An alpha value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is more favorable than the individual binary interactions.[22]

PROTAC Quantitative Data Summary

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Kd (Target) (nM) | Kd (E3 Ligase) (nM) | Cooperativity (α) |

| MZ1 | BRD4 | VHL | H661 | 8 | >95 | 13-60 (for BRD2/3/4) | 67 | 17.4 (for BRD4 BD2) |

| BRD4 | VHL | H838 | 23 | >95 | ||||

| dBET1 | BRD4 | CRBN | MV4;11 | ~140 (IC50) | >90 | - | - | - |

| ARV-110 | Androgen Receptor | - | VCaP | ~1 | >90 | - | - | - |

Note: Data is compiled from multiple sources and experimental conditions may vary.[6][11][22][23][24][25][26][27][28]

Molecular Glue Quantitative Data Summary

| Molecular Glue | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |

| Lenalidomide | IKZF1 | CRBN | MM.1S | - | >90 |

| IKZF3 | CRBN | MM.1S | - | >90 | |

| Pomalidomide | IKZF1 | CRBN | MM.1S | - | >90 |

| IKZF3 | CRBN | MM.1S | - | >90 | |

| Thalidomide Derivative (4-OH-EM12) | IKZF1 | CRBN | HEK293T | 28 | 82 |

Note: Data is compiled from multiple sources and experimental conditions may vary.[5][10][14][21][29][30]

Visualizing the Process

Signaling Pathway of Targeted Protein Degradation

Caption: The signaling pathway of targeted protein degradation hijacking the ubiquitin-proteasome system.

Experimental Workflow for Degrader Evaluation

Caption: A typical experimental workflow for the evaluation and optimization of a degrader molecule.

Logical Relationships in a PROTAC-Induced Ternary Complex

Caption: Logical relationships between the components of a PROTAC-induced ternary complex.

Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to quantify the amount of a target protein in cells following treatment with a degrader.

Materials:

-

Cell culture reagents

-

Degrader compound and DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the degrader compound or DMSO for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest and the loading control antibody overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of binding between a degrader and its target protein or E3 ligase.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

-

Running buffer (e.g., HBS-EP+)

-

Purified protein (ligand) to be immobilized

-

Degrader compound (analyte)

-

Regeneration solution (e.g., glycine-HCl, pH 1.5-2.5)

Procedure:

-

Surface Preparation: Activate the sensor chip surface with a mixture of EDC and NHS.

-

Ligand Immobilization: Inject the purified protein (ligand) over the activated surface in the immobilization buffer. The protein will covalently bind to the surface.

-

Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

-

Analyte Injection: Inject a series of concentrations of the degrader compound (analyte) in running buffer over the immobilized ligand surface.

-

Association and Dissociation: Monitor the change in response units (RU) in real-time to observe the association of the analyte with the ligand, followed by the injection of running buffer to monitor dissociation.

-

Regeneration: Inject the regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).

Materials:

-

Isothermal titration calorimeter

-

Purified protein in the sample cell

-

Degrader compound in the injection syringe

-

Identical buffer for both protein and degrader solutions

Procedure:

-

Sample Preparation: Prepare the purified protein and degrader compound in the same, extensively dialyzed buffer to minimize heats of dilution. Degas the solutions.

-

Instrument Setup: Load the protein solution into the sample cell and the degrader solution into the injection syringe. Equilibrate the instrument to the desired temperature.

-

Titration: Perform a series of small, sequential injections of the degrader into the protein solution.

-

Heat Measurement: The instrument measures the heat change after each injection.

-

Data Analysis: Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of the two molecules. Fit the resulting isotherm to a binding model to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay used to detect and quantify the formation of the ternary complex in solution.

Materials:

-

TR-FRET compatible plate reader

-

Tagged proteins (e.g., His-tagged E3 ligase and GST-tagged POI)

-

Lanthanide-labeled donor antibody (e.g., anti-His-Terbium)

-

Fluorophore-labeled acceptor antibody (e.g., anti-GST-d2)

-

Degrader compound

-

Assay buffer

Procedure:

-

Reagent Preparation: Prepare solutions of the tagged E3 ligase, tagged POI, donor antibody, acceptor antibody, and a serial dilution of the degrader compound in assay buffer.

-

Assay Plate Setup: In a microplate, add the E3 ligase, POI, and degrader at various concentrations.

-

Antibody Addition: Add the donor and acceptor antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation and antibody binding.

-

Measurement: Read the plate on a TR-FRET plate reader, exciting the donor and measuring emission from both the donor and acceptor.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the degrader concentration, indicative of ternary complex formation and the "hook effect" at high concentrations.

Conclusion

Targeted protein degradation represents a paradigm shift in drug discovery, offering a powerful strategy to eliminate disease-causing proteins. Understanding the fundamental principles of the ubiquitin-proteasome system and the distinct mechanisms of PROTACs and molecular glues is essential for the rational design and development of these novel therapeutics. The quantitative metrics and experimental protocols outlined in this guide provide a robust framework for the evaluation and optimization of degrader molecules, paving the way for the next generation of transformative medicines.

References

- 1. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. researchgate.net [researchgate.net]

- 6. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [beta.m3india.in]

- 7. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 10. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]

- 12. revvity.com [revvity.com]

- 13. SLAS2024 [slas2024.eventscribe.net]

- 14. beyondspringpharma.com [beyondspringpharma.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 18. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives [ouci.dntb.gov.ua]

- 19. pubs.acs.org [pubs.acs.org]

- 20. diposit.ub.edu [diposit.ub.edu]

- 21. researchgate.net [researchgate.net]

- 22. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MZ 1 | Active Degraders: R&D Systems [rndsystems.com]

- 24. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifescienceshtbprolorg-s.evpn.library.nenu.edu.cn]

- 25. researchgate.net [researchgate.net]

- 26. selleckchem.com [selleckchem.com]

- 27. medchemexpress.com [medchemexpress.com]

- 28. researchgate.net [researchgate.net]

- 29. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 30. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of IRAK4 in MyD88-Dependent Signaling: A Technical Guide for Researchers

An In-depth Examination of IRAK4's Kinase and Scaffold Functions in Innate Immunity and Drug Development

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway. This pathway is essential for innate immune responses initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the function of IRAK4 in MyD88-dependent signaling, detailing its dual roles as both a kinase and a scaffold protein. It includes a compilation of quantitative data, detailed experimental protocols for studying IRAK4's function, and visual representations of the signaling pathways and experimental workflows to support researchers and drug development professionals in this field.

Introduction to MyD88-Dependent Signaling and the Role of IRAK4

The innate immune system relies on pattern recognition receptors (PRRs), including TLRs and IL-1Rs, to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). With the exception of TLR3, all TLRs and the IL-1R family utilize the adaptor protein MyD88 to initiate downstream signaling. The engagement of these receptors triggers the recruitment of MyD88, which then serves as a platform for the assembly of a larger signaling complex known as the Myddosome.[1][2]

At the heart of the Myddosome lies IRAK4, the most upstream and essential kinase in the IRAK family. IRAK4 is recruited to the Myddosome via its death domain, where it becomes activated and subsequently phosphorylates other IRAK family members, primarily IRAK1 and IRAK2.[3] This phosphorylation event is a critical step in propagating the signal downstream, leading to the activation of TRAF6, an E3 ubiquitin ligase, and the subsequent activation of the IKK complex and MAP kinases. Ultimately, this cascade results in the nuclear translocation of transcription factors like NF-κB and the induction of inflammatory gene expression.[4]

The Dual Function of IRAK4: Kinase and Scaffold

Recent research has unveiled that IRAK4's role in MyD88-dependent signaling is multifaceted, extending beyond its catalytic activity. IRAK4 functions as both a kinase and a scaffold protein, and both functions are critical for a robust immune response.

Kinase Activity

The kinase activity of IRAK4 is indispensable for the phosphorylation and full activation of downstream substrates, including IRAK1 and IRAK2.[3] This catalytic function is crucial for the robust production of pro-inflammatory cytokines in response to most TLR and IL-1R ligands. Studies using kinase-dead IRAK4 mutant mice have demonstrated a severe impairment in cytokine production and an increased susceptibility to bacterial infections.[5]

Scaffold Function

Beyond its enzymatic role, the physical presence of IRAK4 within the Myddosome is essential for the structural integrity and proper assembly of the complex.[6] This scaffolding role is necessary for the recruitment of downstream signaling molecules, including IRAK1, IRAK2, and TRAF6.[6] In some cellular contexts and for specific TLRs like TLR4, the scaffold function of IRAK4 is sufficient to mediate partial downstream signaling, even in the absence of its kinase activity.[7]

Quantitative Data on IRAK4 Function

A quantitative understanding of the molecular interactions and enzymatic activity of IRAK4 is crucial for both basic research and the development of targeted therapeutics.

| Parameter | Value | Description | Reference |

| Binding Affinity | |||

| MyD88-IRAK4 Stoichiometry | 7:4 and 8:4 | Stoichiometry of the MyD88-IRAK4 death domain complex. | [8] |

| Kinase Activity | |||

| ATP Km | 13.6 µM | Michaelis constant for ATP in the IRAK4 kinase reaction. | [9] |

| Inhibitor Potency | |||

| IRAK4-IN-1 IC50 | 7 nM | Half-maximal inhibitory concentration against IRAK4. | [10] |

| PF-06650833 IC50 | 0.52 nM | Half-maximal inhibitory concentration against IRAK4. | [11] |

| BAY-1834845 IC50 | 3.55 nM | Half-maximal inhibitory concentration against IRAK4. | [11] |

| AZ1495 IC50 | 5 nM | Half-maximal inhibitory concentration against IRAK4. | [1] |

| Emavusertib Kd | >350-fold selectivity for IRAK4 over IRAK1/2/3 | Dissociation constant, indicating high selectivity. | [12] |

Visualizing the MyD88-IRAK4 Signaling Pathway

The following diagrams illustrate the key steps in the MyD88-dependent signaling cascade and a typical experimental workflow for studying this pathway.

Caption: MyD88-dependent signaling pathway initiated by TLR/IL-1R activation.

Caption: Experimental workflow for investigating IRAK4 function.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the study of IRAK4 signaling. The following sections provide methodologies for key experiments.

Co-Immunoprecipitation of MyD88 and IRAK4

This protocol is for the isolation of the Myddosome complex from murine bone marrow-derived macrophages (BMDMs).[6]

Materials:

-

BMDMs

-

TLR ligand (e.g., LPS)

-

Lysis Buffer (e.g., Triton X-100 based)

-

Anti-MyD88 antibody

-

Protein A/G agarose beads

-

Wash Buffer

-

SDS-PAGE sample buffer

Procedure:

-

Culture BMDMs to the desired density.

-

Stimulate cells with the TLR ligand for the desired time points.

-

Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-MyD88 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Pellet the beads by centrifugation and wash several times with Wash Buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against IRAK4 and MyD88.

In Vitro IRAK4 Kinase Assay